Physicochemical Characteristics of 1-(4-Methylmorpholin-2-yl)ethan-1-ol: A Technical Monograph
Physicochemical Characteristics of 1-(4-Methylmorpholin-2-yl)ethan-1-ol: A Technical Monograph
Topic: Physicochemical Characteristics of 1-(4-Methylmorpholin-2-yl)ethan-1-ol Content Type: Technical Monograph & Characterization Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]
Executive Summary
1-(4-Methylmorpholin-2-yl)ethan-1-ol represents a "privileged scaffold" in modern drug design, combining the metabolic stability of the morpholine ring with the stereochemical complexity of a secondary alcohol.[1] Unlike its achiral or primary alcohol counterparts, this molecule offers two chiral centers, providing four distinct stereoisomers that can be exploited to fine-tune protein-ligand binding interactions.[1]
This guide addresses the characterization gap for this specific isomer. While the primary alcohol isomer (2-(4-methylmorpholin-2-yl)ethanol) is commercially ubiquitous, the secondary alcohol variant discussed here is a specialized building block.[1] This monograph synthesizes predictive physicochemical data, stereochemical analysis, and robust experimental protocols for its identification and resolution.
Chemical Identity & Stereochemical Analysis
The molecule consists of a morpholine ring N-methylated at position 4, with a 1-hydroxyethyl group attached at position 2.[1] This substitution pattern introduces significant stereochemical considerations essential for structure-activity relationship (SAR) studies.
Core Identifiers
| Parameter | Value | Notes |
| IUPAC Name | 1-(4-Methylmorpholin-2-yl)ethan-1-ol | Distinguish from 2-(4-methylmorpholin-2-yl)ethanol |
| CAS Number | Not widely listed | Isomeric Primary Alcohol CAS: 959238-42-7 |
| PubChem CID | 70032131 | Specific to the secondary alcohol structure |
| Formula | C₇H₁₅NO₂ | |
| Molecular Weight | 145.20 g/mol | |
| SMILES | CC(C1CN(CCO1)C)O | Encodes the secondary alcohol connectivity |
Stereochemical Complexity
The molecule possesses two chiral centers :
-
C2 of the Morpholine Ring: The point of attachment for the side chain.
-
C1 of the Ethanol Side Chain: The secondary alcohol carbon.
This results in
-
Pair A (Syn-like): (2R, 1'R) and (2S, 1'S)
-
Pair B (Anti-like): (2R, 1'S) and (2S, 1'R)
Implication for Drug Development: The biological activity of these isomers will likely diverge significantly. The (R,R) isomer might fit a specific hydrophobic pocket, while the (R,S) could clash sterically.
Physicochemical Profile (Predictive & Empirical)
Due to the limited public experimental data for this specific isomer, the following values are derived from high-fidelity QSAR models and comparative analysis with N-methylmorpholine (NMM) standards.
Key Parameters
| Property | Value (Predicted/Range) | Mechanistic Insight |
| pKa (Basic) | 7.1 – 7.4 | The N-methylmorpholine core has a pKa of ~7.[1][2]38. The nearby hydroxyl group (β-position relative to the ring oxygen, γ to the nitrogen) exerts a weak electron-withdrawing inductive effect, likely lowering the pKa slightly compared to NMM. |
| LogP (Octanol/Water) | -0.30 ± 0.2 | Highly hydrophilic. The morpholine oxygen and the secondary hydroxyl group facilitate strong hydrogen bonding with water. |
| LogD (pH 7.4) | -0.6 to -1.0 | At physiological pH, the nitrogen is partially protonated (~50%), significantly increasing water solubility and reducing lipophilicity.[1] |
| Topological Polar Surface Area (TPSA) | 32.7 Ų | 20.2 Ų (Ether/Alcohol O) + 12.5 Ų (Tertiary Amine N). Indicates excellent membrane permeability if passive diffusion is not hindered by cationic charge. |
| Boiling Point | ~205°C (at 760 mmHg) | Estimated. Significantly higher than NMM (115°C) due to intermolecular hydrogen bonding provided by the -OH group.[1] |
Solubility & Stability[1]
-
Aqueous Solubility: Miscible or highly soluble (>100 mg/mL) in water due to the protonatable amine and hydroxyl group.
-
Chemical Stability: Stable under ambient conditions. The morpholine ring is resistant to oxidative metabolism compared to open-chain amines. However, the secondary alcohol is susceptible to oxidation to the ketone (1-(4-methylmorpholin-2-yl)ethanone) under strong oxidizing conditions.[1]
Synthesis & Characterization Workflow
To ensure scientific integrity, we propose a self-validating synthesis and characterization logic. This workflow assumes the compound is synthesized de novo or evaluated from a custom library.
Synthesis Logic (Retrosynthetic Analysis)
The most direct route to the secondary alcohol is the Grignard addition to an aldehyde or the Reduction of a ketone.
-
Precursor: 4-Methylmorpholine-2-carbaldehyde.[1]
-
Reagent: Methylmagnesium bromide (MeMgBr).
-
Product: Racemic mixture of all 4 stereoisomers (low stereoselectivity expected without chiral auxiliaries).
Characterization Workflow (DOT Diagram)
Figure 1: Strategic workflow for the isolation and validation of stereoisomers.
Experimental Protocols
pKa Determination (Potentiometric Titration)
Standard Protocol for Morpholine Derivatives[1]
Objective: Determine the precise ionization constant of the morpholine nitrogen. Reagents: 0.01 M HCl, 0.01 M NaOH, 0.1 M KCl (ionic strength adjuster).
-
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.1 M KCl.
-
Acidification: Acidify the solution to pH 2.5 using 0.1 M HCl to ensure full protonation of the nitrogen (
). -
Titration: Titrate with 0.01 M NaOH under inert nitrogen atmosphere at 25°C. Record pH vs. Volume of titrant added.
-
Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.
-
Validation: The inflection point should be sharp. If pKa < 6.5 or > 8.0, suspect impurities or structural deviation.
-
1H-NMR Signature Analysis
To distinguish the secondary alcohol (1-(...)) from the primary alcohol (2-(...)) isomer:
-
Target Signal (Secondary Alcohol): Look for the methine proton (
-OH) at the C1 position of the side chain.[1] -
Contrast (Primary Alcohol Isomer):
Applications in Drug Discovery[1][7][8][9]
Solubility Modulation
The morpholine scaffold is a classic "solubility handle." By incorporating the hydroxyl group, this specific derivative adds a hydrogen bond donor (HBD), which can:
-
Lower LogD compared to simple methyl-morpholines.
-
Improve metabolic stability by blocking the C2 position from oxidation.
Fragment-Based Drug Design (FBDD)
This molecule serves as an ideal fragment.[1]
-
Linker Potential: The secondary alcohol can be converted to a leaving group (mesylate/tosylate) for
displacement, inverting the stereochemistry to attach the morpholine ring to a larger drug core with precise chiral control.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70032131, 1-(4-methylmorpholin-2-yl)ethan-1-ol. Retrieved from [Link][1]
-
Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society. (Provides foundational pKa data for morpholine classes). Retrieved from [Link][1]
-
Palchykov, V. A. (2013). Morpholines: Synthesis and Biological Activity.[4][5] Russian Journal of Organic Chemistry. (Review of synthesis methods for substituted morpholines). Retrieved from [Link]
